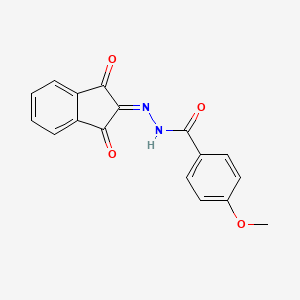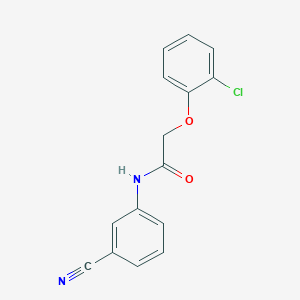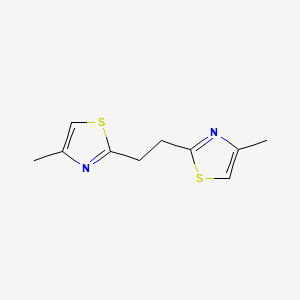![molecular formula C19H15N3OS B5800286 N-[(3-pyridinylamino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B5800286.png)
N-[(3-pyridinylamino)carbonothioyl]-4-biphenylcarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-pyridinylamino)carbonothioyl]-4-biphenylcarboxamide, commonly known as PAC-1, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PAC-1 was first synthesized in 2005, and since then, numerous studies have been conducted to explore its mechanism of action, physiological effects, and potential applications in various fields of research.
作用机制
The mechanism of action of PAC-1 involves the activation of procaspase-3, a protein that plays a key role in the apoptotic pathway. PAC-1 binds to a specific site on procaspase-3, inducing a conformational change that leads to its activation. This results in the cleavage of various cellular proteins and ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that PAC-1 has a selective effect on cancer cells, inducing apoptosis in a variety of cancer cell lines while having minimal effects on normal cells. PAC-1 has also been shown to inhibit tumor growth in animal models, further supporting its potential as a cancer therapeutic.
实验室实验的优点和局限性
One advantage of PAC-1 is its relatively low toxicity compared to other chemotherapeutic agents. This makes it a promising candidate for combination therapy with other agents that may have more toxic side effects. One limitation of PAC-1 is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for the study of PAC-1. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the exploration of PAC-1's potential applications in other fields of research, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of PAC-1 and to optimize its use in cancer therapy.
合成方法
The synthesis of PAC-1 involves a multi-step process that includes the reaction of 3-aminopyridine with carbon disulfide to form 3-pyridinecarbonothioyl chloride. This intermediate is then reacted with 4-biphenylamine to produce PAC-1. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
科学研究应用
PAC-1 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for chemotherapy. PAC-1 has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
属性
IUPAC Name |
4-phenyl-N-(pyridin-3-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c23-18(22-19(24)21-17-7-4-12-20-13-17)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-13H,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJQGCVWXWPRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylcarbamothioyl)biphenyl-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5800211.png)
![N-(2,4-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5800219.png)
![N-ethyl-2,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5800224.png)

![(4-fluoro-2-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5800264.png)
![2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5800270.png)


![5,5-dimethyl-3-[(3-phenyl-1H-pyrazol-5-yl)amino]-2-cyclohexen-1-one](/img/structure/B5800296.png)
![2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-5-nitro-1H-benzimidazole](/img/structure/B5800302.png)

![N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800309.png)